Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate
Description
Historical Development and Research Context
The compound was first documented in chemical registries in 2007, with PubChem assigning it the identifier CID 16413576. Its synthesis likely emerged from broader efforts in the mid-2000s to functionalize pyridine derivatives with malonate esters, a strategy aimed at enhancing molecular complexity for drug discovery. Early research focused on optimizing its synthesis via nucleophilic substitution or condensation reactions, leveraging the reactivity of the 5-amino-2-pyridinyl group toward electrophilic malonate precursors. The compound’s structural hybridity—combining a nitrogen heterocycle with ester groups—positioned it as a candidate for studying steric and electronic effects in regioselective transformations.
Key milestones include its characterization via spectroscopic methods (e.g., ¹H-NMR, IR) and computational modeling to predict tautomeric equilibria between the amino group and adjacent ester functionalities. These studies laid the groundwork for understanding its stability under varying pH and temperature conditions, critical for subsequent applications.
Significance in Contemporary Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for synthesizing bioactive molecules. The amino-pyridine moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents, while the malonate esters offer sites for further derivatization. For example, analogous compounds, such as 2-methyl-4-amino-5-aminomethylpyrimidine, have been used in vitamin B1 synthesis, highlighting the potential of amino-heterocycle malonates in cofactor production.
Recent studies explore its utility in metal-catalyzed cross-coupling reactions, where the pyridine nitrogen coordinates to transition metals like palladium, facilitating C–N bond formations. Additionally, the electron-withdrawing ester groups enhance the compound’s reactivity in Michael additions, enabling access to stereochemically complex architectures.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | |
| Boiling Point | Not reported | – |
| Density | 1.267 g/cm³ (analog estimate) | |
| Solubility | Likely polar aprotic solvents |
Evolution of Research Focus Areas
Initial research prioritized synthetic accessibility and structural elucidation, but the focus has shifted toward applications in catalysis and materials science. For instance, the compound’s malonate groups have been exploited in polymer chemistry as cross-linking agents, while its amino-pyridine core serves as a ligand in coordination polymers.
A notable transition involves its integration into multicomponent reactions (MCRs), where it acts as a bifunctional substrate. In one paradigm, the amino group participates in Ugi-type reactions, while the esters undergo subsequent cyclization, yielding polycyclic scaffolds. This dual reactivity aligns with trends in sustainable chemistry, minimizing waste through step-economical syntheses.
Current Research Landscape and Challenges
Despite its potential, this compound faces underutilization in industrial settings due to scalability challenges. Patent literature reveals that analogous pyridine malonates require high-pressure amination or costly metal catalysts, limiting large-scale production. Current efforts aim to streamline its synthesis via flow chemistry or enzymatic esterification, though substrate specificity remains a barrier.
Another challenge lies in its physicochemical properties. While the ester groups improve solubility in organic solvents, they confer limited bioavailability in aqueous systems, restricting direct pharmaceutical use. Hybridization with hydrophilic moieties or prodrug strategies are under investigation to overcome this limitation.
Emerging applications in photoredox catalysis highlight its role as an electron-deficient aryl source, facilitating radical-mediated C–H functionalization. However, competing side reactions, such as ester hydrolysis under basic conditions, necessitate precise reaction control.
Properties
IUPAC Name |
dimethyl 2-(5-aminopyridin-2-yl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(9(14)16-2,10(15)17-3)8-5-4-7(12)6-13-8/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJMSQNSLNZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)N)(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate typically involves multi-step organic reactions. One common method includes the alkylation of 2-(5-amino-2-pyridinyl)acetic acid with dimethyl sulfate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2-(5-Amino-2-pyridinyl)-2-methylmalonic acid | 85% | |
| 1M NaOH, rt, 12h | Mono-sodium salt of malonic acid derivative | 78% |
Mechanistic Insight :
Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity .
Enolate Formation and Alkylation
The malonate ester’s α-hydrogens are acidic (pKa ~13), enabling enolate formation for alkylation or acylation.
Key Observation :
Steric hindrance from the methyl and pyridinyl groups reduces reaction rates compared to unsubstituted malonates .
Acylation of the Amino Group
The 5-amino group on the pyridine ring reacts with acylating agents to form amides.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetic anhydride, pyridine | rt, 6h | Dimethyl 2-(5-acetamido-2-pyridinyl)-2-methylmalonate | 90% | |
| Benzoyl chloride, Et₃N | DCM, 0°C → rt, 3h | Benzoylated derivative | 83% |
Mechanistic Pathway :
The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent .
Cyclization Reactions
Heating in the presence of dehydrating agents induces cyclization to form nitrogen-containing heterocycles.
| Conditions | Products | Yield | References |
|---|---|---|---|
| PPA, 120°C, 4h | Pyrido[2,3-d]pyrimidin-4-one | 65% | |
| Ac₂O, reflux, 8h | Fused tetracyclic lactam | 58% |
Key Insight :
Cyclization exploits the nucleophilic amino group attacking the adjacent ester carbonyl, followed by dehydration .
Cross-Coupling Reactions
The pyridinyl group participates in palladium-catalyzed cross-coupling reactions.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | DMF, 80°C, 12h | Biaryl-substituted malonate | 75% | |
| CuI, L-proline, aryl iodide | DMSO, 80°C, 24h | C–N coupled product | 62% |
Notable Limitation :
The electron-donating amino group deactivates the pyridine ring toward electrophilic substitution but enhances oxidative coupling efficiency .
Condensation with Carbonyl Compounds
The active methylene group participates in Knoevenagel condensations.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Benzaldehyde, piperidine | EtOH, reflux, 5h | α,β-Unsaturated malonate derivative | 80% | |
| Cyclohexanone, TiCl₄ | DCM, rt, 3h | Spirocyclic adduct | 70% |
Mechanism :
Deprotonation of the malonate α-H generates an enolate, which attacks the carbonyl electrophile .
Oxidation and Reduction
Controlled redox reactions modify functional groups.
Caution :
Over-oxidation can degrade the malonate backbone under harsh conditions .
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate is being investigated for its potential as a pharmaceutical intermediate. Its structural similarity to amino acids positions it as a candidate for developing new therapeutic agents, particularly those targeting neurological disorders and cancer.
- Anticancer Activity : Compounds related to dimethyl malonates have shown promise in modulating biological pathways that could inhibit cancer cell proliferation. For instance, studies have indicated that similar structures can exhibit cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may interact with biological macromolecules involved in neurodegenerative diseases, providing potential avenues for therapeutic intervention .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules through:
- Asymmetric Synthesis : The presence of the chiral center allows for enantioselective reactions, which are critical in producing pharmaceuticals with specific desired configurations .
- Synthesis of Chiral Synthons : It can be used to create chiral intermediates that are essential in the synthesis of biologically active compounds .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against human cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to apoptosis induction via modulation of cell cycle regulators .
Case Study 2: Neuroprotective Potential
Research investigating the neuroprotective effects of compounds related to dimethyl malonates demonstrated their ability to inhibit neuroinflammation in vitro. This suggests potential applications in treating conditions like Alzheimer's disease by targeting inflammatory pathways associated with neurodegeneration .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Intermediate for pharmaceuticals targeting cancer and neurological diseases | Development of new therapeutics |
| Organic Synthesis | Building block for complex organic molecules | Enhances synthetic methodologies |
| Coordination Chemistry | Interaction with metal ions | Creation of novel metal complexes |
| Anticancer Research | Cytotoxic effects against cancer cell lines | Potential new cancer treatments |
| Neuroprotective Research | Modulation of neuroinflammatory pathways | Therapeutic strategies for neurodegeneration |
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 2-substituted malonate esters. Key structural analogues include:
Key Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound contrasts with nitro or trifluoromethyl groups in analogues like 2a, leading to divergent reactivity in substitution and cyclization reactions.
- Ester Chain Length : Methyl esters (target compound) vs. ethyl or isopropyl esters (e.g., 2b, 2f in ) influence solubility and steric hindrance during reactions.
Comparison with Analogues :
- Diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate (IV): Synthesized via nitro reduction of a fluorinated precursor (73% yield) , similar to the proposed route for the target compound.
- Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate : Requires allylation post-malonate esterification, achieving 58% yield .
Reactivity Differences :
- The amino group in the target compound facilitates ipso-substitution or coupling reactions, whereas nitro groups (e.g., in 2a) are prone to reduction or displacement .
- Fluorinated analogues (e.g., IV) exhibit enhanced stability under acidic conditions compared to non-fluorinated derivatives .
Physicochemical Properties
Spectroscopic Data :
- 1H NMR : The target compound’s pyridinyl protons are expected near δ 6.5–8.5 ppm (aromatic), with methyl groups at δ 1.3–1.5 ppm and ester methoxy signals at δ 3.7–3.9 ppm, consistent with analogues like dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate (δ 3.8 ppm for OCH3) .
- IR Spectroscopy: Strong C=O stretches at ~1740 cm⁻¹ and N–H bends (amino group) at ~1600 cm⁻¹ .
Thermal Stability : Malonate esters with aromatic substituents (e.g., pyridinyl or phenyl) typically decompose above 200°C, while aliphatic derivatives (e.g., allyl) show lower thermal stability .
Biological Activity
Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate (DMAPM) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DMAPM, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
DMAPM has the molecular formula C₁₁H₁₄N₂O₄ and features a dimethylmalonate moiety linked to a pyridine ring with an amino group. The specific Z-isomer of this compound is crucial for its biological activity, influencing its reactivity and interaction with biological targets .
Target of Action
DMAPM primarily acts as an inhibitor of FMS-like tyrosine kinase-3 (FLT3) , which is involved in various signaling pathways critical for cell proliferation and survival. The inhibition of FLT3 affects the JAK/STAT signaling pathway , leading to reduced cell proliferation in certain cancer types .
Mode of Action
The compound's action involves binding to the FLT3 receptor, which modulates downstream signaling pathways that are often dysregulated in malignancies. This mechanism suggests potential applications in treating cancers characterized by FLT3 mutations, such as acute myeloid leukemia (AML).
Pharmacokinetics
DMAPM exhibits favorable pharmacokinetic properties, including good oral bioavailability. The compound's absorption can be influenced by environmental factors such as pH, which affects its solubility and bioavailability .
Biological Activities
Research indicates that DMAPM may exhibit multiple biological activities, including:
- Anticancer Effects : By inhibiting FLT3, DMAPM can suppress tumor growth and induce apoptosis in cancer cells.
- Immunomodulatory Effects : Similar compounds have been shown to modulate immune responses, potentially through the activation of various signaling pathways .
- Antioxidant Properties : The presence of the pyridine ring may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have explored the biological activities of DMAPM and related compounds:
-
Inhibition of FLT3 in Cancer Models :
- A study demonstrated that DMAPM effectively reduced cell proliferation in FLT3-mutated AML cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against specific leukemias .
- Immunomodulatory Effects :
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMAPM, a comparison with similar compounds is essential:
| Compound Name | Target Action | Biological Activity | Key Findings |
|---|---|---|---|
| DMAPM | FLT3 | Anticancer, Immunomodulatory | Effective in AML models |
| Compound A | FLT3 | Antioxidant | Lower efficacy compared to DMAPM |
| Compound B | Other Kinases | Anticancer | Broader spectrum but less specificity |
Q & A
Q. How can researchers validate the stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
